5,6-Dichloro-2-cyclopropylnicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6Cl2N2 |
|---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
5,6-dichloro-2-cyclopropylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-3-6(4-12)8(5-1-2-5)13-9(7)11/h3,5H,1-2H2 |
InChI Key |
JACXUHDZCZGYLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=C(C=C2C#N)Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5,6 Dichloro 2 Cyclopropylnicotinonitrile and Its Analogues
Strategies for Constructing the Nicotinonitrile Core with Halogenation
Cyclization Reactions Leading to Substituted Pyridine-3-carbonitriles
The synthesis of the core pyridine-3-carbonitrile (B1148548), also known as nicotinonitrile, often relies on cyclization reactions that build the heterocyclic ring from acyclic precursors. These methods are designed to be efficient and allow for the incorporation of various substituents.
One powerful strategy involves the [3+3] cyclization of enaminones with 1,3-dicarbonyl compounds or their equivalents. For instance, piperidine-mediated [3+3] cyclization between 2-amino-4H-chromen-4-ones and 2-benzylidenemalononitriles has been developed to create functionalized chromeno[2,3-b]pyridine derivatives under mild conditions. acs.org While not directly forming the target molecule, this illustrates a general principle of building a pyridine (B92270) ring fused to another system.
Formal (3+3) cyclization reactions are a significant class of reactions for synthesizing six-membered heterocyclic rings. mdpi.com For example, catalyst-free (3+3) cyclization using pyridinium (B92312) 1,4-zwitterions has been employed to create 1,4-thiazine derivatives, demonstrating the versatility of zwitterionic intermediates in forming complex heterocyclic systems. mdpi.com The general concept of intramolecular cyclization, where the nucleophile and electrophile are part of the same molecule, is a fundamental approach in synthesizing heterocyclic compounds. youtube.com
Regioselective Halogenation Approaches for Dichloropyridines
Achieving the specific 5,6-dichloro substitution pattern on the nicotinonitrile ring requires highly selective halogenation methods. The electronic nature of the pyridine ring makes direct electrophilic substitution challenging and often leads to mixtures of isomers. chemrxiv.org
To overcome these challenges, various strategies have been developed. One approach involves the activation of the pyridine ring. Pyridine N-oxides, for example, can undergo highly regioselective halogenation under mild conditions, providing practical access to various 2-halo-substituted pyridines which are valuable pharmaceutical intermediates. acs.org This method can offer high yields and selectivity, making it suitable for large-scale production. acs.org
Another innovative method involves a ring-opening, halogenation, and ring-closing sequence. In this process, pyridines are temporarily transformed into acyclic Zincke imine intermediates. These intermediates undergo highly regioselective halogenation at the 3-position under mild conditions before the ring is reformed. chemrxiv.orgnsf.gov This technique is notable for its broad applicability and its ability to functionalize complex molecules late in a synthetic sequence. chemrxiv.orgnsf.gov
Metalation-halogenation sequences using strong bases are another route, though they often require directing groups to achieve reliable regioselectivity at the 3-position. chemrxiv.org For other heterocyclic systems like imidazo[1,2-a]pyridines, transition-metal-free methods using sodium chlorite (B76162) or bromite (B1237846) as the halogen source have proven effective for regioselective C-H halogenation. rsc.org The reactivity and regioselectivity of halogenation can also be influenced by existing substituents on the pyridine ring, such as amino, hydroxy, or methoxy (B1213986) groups. researchgate.net
Precursor Design and Synthesis (e.g., from 2-chloro-6-cyclopropylnicotinonitrile)
The synthesis of the target compound can also proceed from a precursor that already contains some of the required structural elements. For example, a synthetic route might start from a molecule like 2-chloro-6-cyclopropylnicotinonitrile, which would then require selective chlorination at the 5-position. The synthesis of such precursors is a key consideration. A patent for the synthesis of 4,6-dichloro-2-(propylthio)-5-aminopyrimidine, a structurally related compound, outlines a multi-step process involving condensation, chlorination, and reaction with a thiol. patsnap.com This highlights the modular approach often taken in synthesizing complex substituted heterocycles. Another patent describes a method for preparing 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013) from 2-thiobarbituric acid through steps including reaction with an alkyl iodide, nitration, chlorination, and reduction. google.com These examples underscore the importance of designing efficient routes to key intermediates.
Introduction of the Cyclopropyl (B3062369) Group
The incorporation of the cyclopropyl moiety is the second major synthetic challenge. This can be achieved either by starting with a cyclopropyl-containing building block or by forming the cyclopropane (B1198618) ring on a pre-existing heterocyclic scaffold.
Cyclopropanation Reactions in Heterocyclic Systems
Attaching a cyclopropyl group to a heterocyclic system like pyridine is a valuable transformation in medicinal chemistry. nih.gov The cyclopropane ring can be generated through intermolecular cyclopropanation by metal-catalyzed reactions, often using diazo compounds as carbene precursors. acs.org This has been successfully applied to various electron-rich heterocycles. acs.org
An alternative to diazo compounds is the use of pyridotriazoles (PyTz) as stable and easily handled carbene sources. Hemoproteins have been engineered as biocatalysts for the asymmetric cyclopropanation of olefins using these reagents, providing a stereoselective route to pyridine-functionalized cyclopropanes. nih.gov
The Simmons-Smith reaction is a classic method for cyclopropanation, traditionally using a zinc carbenoid derived from diiodomethane (B129776). purdue.edu While effective, this reaction has limitations, particularly with electron-deficient olefins and in achieving high selectivity with substituted carbenoids. purdue.edu
Transition metal catalysis has revolutionized cyclopropanation, offering diverse and efficient pathways to these three-membered rings. wikipedia.orgnih.gov
Copper-Catalyzed Methods: Copper catalysts are widely used for cyclopropanation, often with diazo compounds. wikipedia.orgacs.org Copper(I) complexes with pyridine-containing ligands have been shown to catalyze the reaction between 2-vinylindoles and diazo esters with excellent regio- and stereocontrol. acs.org The choice of ligand is crucial in controlling the reaction's selectivity. mst.edu Copper catalysis also enables novel transformations, such as the 1,2-borocyclopropanation of aryl olefins using carbon monoxide as a C1 source to generate β-boryl cyclopropanes. nih.gov Furthermore, copper-catalyzed hydroamination of cyclopropenes with pyrazoles provides a route to chiral N-cyclopropyl heterocycles. nih.gov
Palladium-Catalyzed Methods: Palladium catalysts offer unique reactivity in cyclopropanation. A notable Pd(II/IV) catalytic cycle allows for the stereospecific conversion of enynes into cyclopropyl ketones, proceeding with an inversion of geometry relative to the starting alkene. nih.govdocumentsdelivered.comresearchgate.net This mechanism involves the nucleophilic attack of a tethered olefin onto a Pd(IV)-carbon bond. nih.gov Palladium catalysis is also used in cascade reactions, such as the formal (3+4) cycloaddition of vinylcyclopropanes and salicylaldehydes to produce benzoxepins. nih.gov
Nickel-Catalyzed Methods: Nickel catalysts provide a mild and general route for preparing pyridines via the cyclization of alkynes and nitriles. nih.gov In cyclopropanation, nickel catalysis can drastically accelerate the reaction of electron-deficient alkenes with diiodomethane and diethylzinc (B1219324). rsc.org This allows for the efficient synthesis of a wide range of cyclopropyl ketones, esters, and amides. rsc.org Nickel-catalyzed reductive cyclopropanation can also utilize dichloromethane (B109758) as a methylene (B1212753) source. researchgate.net
Cobalt-Catalyzed Methods: Cobalt catalysts have emerged as powerful tools for addressing some of the limitations of traditional cyclopropanation methods. purdue.edu Cobalt pyridine-diimine (PDI) complexes can catalyze the reductive spirocyclopropanation of dienes using gem-dichloroalkanes as carbene precursors. nih.govnih.govresearchgate.net This system is effective at suppressing side reactions like 1,2-hydride shifts that can plague zinc carbenoid chemistry. nih.govresearchgate.net Cobalt complexes have also been used for the double hydroboration of pyridines and in catalyzing cyclopropanation with higher trans-selectivity compared to corresponding porphyrin complexes. rsc.orgrsc.org
Table of Metal-Catalyzed Cyclopropanation Methods
| Metal Catalyst | Typical Reagents | Key Features & Advantages | Reference |
|---|---|---|---|
| Copper (Cu) | Diazo compounds, B₂pin₂, CO | Widely applicable; good control of stereoselectivity with appropriate ligands; enables novel boro-cyclopropanation. | wikipedia.org, acs.org, nih.gov |
| Palladium (Pd) | Enynes, Vinylcyclopropanes | Unique Pd(II/IV) catalytic cycle; allows for stereospecific conversions with inversion of geometry; useful in cascade reactions. | nih.gov, nih.gov |
| Nickel (Ni) | Diiodomethane/Diethylzinc, Dichloromethane | Accelerates reaction for electron-deficient alkenes; enables use of readily available C1 sources. | researchgate.net, rsc.org |
| Cobalt (Co) | gem-Dihaloalkanes, Dienes | Overcomes limitations of Simmons-Smith reaction; suppresses side reactions; effective for spirocyclopropanation. | nih.gov, nih.gov, researchgate.net |
Carbene-Based Cyclopropanation Techniques
Carbene-based reactions offer a direct route to forming a cyclopropane ring. These methods involve the reaction of a highly reactive carbene species with an alkene. In the context of synthesizing the target compound's precursors, this would typically involve the cyclopropanation of a vinyl-substituted dichloropyridine.
The Simmons-Smith reaction is a cornerstone of cyclopropanation, utilizing an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple (ICH₂ZnI). wikipedia.orgthermofisher.com This reaction is valued for its stereospecificity, where the configuration of the alkene is preserved in the cyclopropane product. wikipedia.orgwikipedia.org The reaction proceeds via a "butterfly-shaped" transition state in a concerted fashion. nih.gov A significant modification, known as the Furukawa modification, employs diethylzinc (Et₂Zn) with diiodomethane, which can enhance reactivity. thermofisher.comnih.gov The Simmons-Smith reaction is generally tolerant of various functional groups, making it a viable option for complex substrates. However, its efficiency can be influenced by steric effects and the choice of solvent. wikipedia.orgnih.gov
Free carbene addition represents another pathway. Carbenes, neutral molecules with a divalent carbon, are highly reactive electrophiles that can add to a C=C double bond in a single, stereospecific step to form a cyclopropane ring. libretexts.orglibretexts.org A common method for generating dichlorocarbene (B158193) (:CCl₂) involves the treatment of chloroform (B151607) (CHCl₃) with a strong base. libretexts.org While effective, reactions involving free carbenes can be highly exothermic and sometimes unselective, which can pose challenges for scalability and control. acsgcipr.org
| Technique | Reagents | Key Features |
| Simmons-Smith Reaction | CH₂I₂, Zn-Cu couple | Stereospecific; forms a carbenoid (ICH₂ZnI); tolerant of many functional groups. wikipedia.org |
| Furukawa Modification | CH₂I₂, Et₂Zn | Often provides higher reactivity and better yields than the classic Simmons-Smith. thermofisher.com |
| Free Carbene Addition | e.g., CHCl₃, KOH | Generates a free carbene (e.g., :CCl₂) that adds to an alkene; can be highly exothermic. libretexts.orgacsgcipr.org |
Radical and Photochemical Cyclopropanation Pathways
Alternative methods to carbene-based approaches include radical and photochemical strategies, which leverage different reactive intermediates to construct the cyclopropyl ring.
Radical cyclopropanation pathways offer unique reactivity. For instance, chromium photocatalysis can mediate the cyclopropanation of electron-rich alkenes with diazo reagents under mild conditions. nih.gov Another approach involves the generation of specific radical species, such as the 1-(trifluoromethyl)cyclopropyl (TFCp) radical from a stable sulfonium (B1226848) salt precursor under photochemical conditions, which can then be added to arenes and heterocycles. nih.gov Transition-metal-free methods have also been developed, such as the oxidative cyclopropanation of aza-1,6-enynes, which proceeds via radical intermediates to form bicyclic products. rsc.org These methods highlight the growing utility of radical chemistry in forming strained ring systems.
Photochemical cyclopropanation utilizes light to generate the reactive species for the cyclopropanation step. An example involves the photolysis of a diamidocarbene, which can lead to the cyclopropanation of aromatic systems like naphthalene (B1677914) and can also react with pyridine. nih.govrsc.org In some cases, the reaction of a photochemically generated carbene with pyridine does not lead to the expected ring expansion but to a double addition product. nih.gov Another photochemical route involves the decomposition of pyrazolines, which are formed from the 1,3-dipolar cycloaddition of diazo compounds to alkenes. wikipedia.org Irradiation with light induces denitrogenation (loss of N₂) to yield the cyclopropane ring. wikipedia.org
| Pathway | Method | Description |
| Radical | Chromium Photocatalysis | Uses a chromium catalyst and light to react diazo compounds with alkenes. nih.gov |
| Radical | TFCp Radical Addition | A photochemically generated trifluoromethyl-substituted cyclopropyl radical adds to (hetero)arenes. nih.gov |
| Photochemical | Carbene Photolysis | Light-induced generation of a carbene which then reacts with an alkene or arene. nih.gov |
| Photochemical | Pyrazoline Decomposition | Photochemical- or thermal-induced nitrogen extrusion from a pyrazoline intermediate to form a cyclopropane. wikipedia.org |
Cross-Coupling Reactions Involving Cyclopropyl Reagents
Cross-coupling reactions are a powerful tool for forming carbon-carbon bonds, providing a direct method to attach a pre-formed cyclopropyl group to the dichloronicotinonitrile core.
Grignard reagents (organomagnesium compounds) are effective nucleophiles in cross-coupling reactions. Cyclopropylmagnesium bromide can be coupled with aryl halides. audreyli.com Iron-catalyzed cross-coupling reactions have shown success in coupling Grignard reagents with a variety of electrophiles, including aryl halides. orgsyn.org Cobalt catalysts have also been employed for the cross-coupling of cyclopropyl Grignard reagents with alkyl iodides. nih.gov These methods are advantageous due to the commercial availability and reactivity of Grignard reagents, though their functional group tolerance can be a limitation. orgsyn.org
Boronic acids are widely used in the Suzuki-Miyaura cross-coupling reaction , which is one of the most versatile methods for C-C bond formation due to its mild reaction conditions and high functional group tolerance. audreyli.comresearchgate.net Cyclopropylboronic acid can be efficiently coupled with a range of aryl and heteroaryl halides, including less reactive chlorides, using a palladium catalyst. audreyli.comnih.govresearchgate.net The reaction tolerates numerous functional groups such as nitriles, esters, and ketones, making it highly suitable for the synthesis of complex molecules like 5,6-Dichloro-2-cyclopropylnicotinonitrile. audreyli.comresearchgate.net The stability and ease of handling of boronic acids and their derivatives, like potassium cyclopropyltrifluoroborate, further enhance their utility. researchgate.netnih.gov
| Reagent Type | Reaction Name | Catalyst/Conditions | Substrates |
| Cyclopropyl Grignard | Iron-Catalyzed Cross-Coupling | Fe(acac)₃ | Aryl Halides |
| Cyclopropyl Grignard | Cobalt-Catalyzed Cross-Coupling | CoCl₂ | Alkyl Iodides nih.gov |
| Cyclopropylboronic Acid | Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl/Heteroaryl Halides (Br, Cl) audreyli.comnih.gov |
| Potassium Cyclopropyltrifluoroborate | Suzuki-Miyaura Coupling | Pd catalyst, Base | Aryl/Heteroaryl Chlorides nih.govnih.gov |
Sequential Functionalization and Optimization of Synthetic Pathways
Optimizing the synthesis of complex molecules involves developing efficient reaction sequences and employing modern techniques to improve yields, reduce reaction times, and enhance selectivity.
One-Pot and Tandem Reaction Sequences
One-pot reactions , where multiple transformations are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency and resource conservation. For example, a Friedel-Crafts-type acylation has been accomplished in a single step using trifluoroacetic anhydride (B1165640) and phosphoric acid, providing a higher yield than the conventional two-step process. researchgate.net
Tandem reactions (or cascade reactions) involve a sequence of intramolecular transformations where the first reaction generates the functionality for the subsequent one. Ruthenium catalysts have been used to initiate a tandem sequence of ring-closing metathesis followed by isomerization and cyclization to create complex heterocyclic structures in one synthetic operation. youtube.com Developing such sequences for the synthesis of this compound analogues could streamline the process by building molecular complexity rapidly.
Chemoselective Transformations in Polysubstituted Heterocycles
In molecules with multiple reactive sites, such as this compound, chemoselectivity is crucial for controlled functionalization. The two chlorine atoms on the pyridine ring may exhibit different reactivities, allowing for selective substitution. The Suzuki cross-coupling reaction is particularly amenable to chemoselective transformations. The reactivity of leaving groups on a pyridine ring generally follows the order: -I > -Br ≥ -OTf > -OSO₂F > -Cl. nih.gov By choosing the appropriate palladium catalyst and conditions, it is possible to selectively couple a substituent at a more reactive position (e.g., a bromine) while leaving a less reactive chlorine atom untouched. nih.govnih.gov This strategy allows for the stepwise and controlled introduction of different groups onto the polysubstituted pyridine core, enabling the synthesis of a diverse library of analogues. nih.govcshl.edu
Microwave-Assisted Synthesis in Nicotinonitrile Chemistry
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and often improving yields. nih.govnih.gov The use of microwave irradiation provides rapid and efficient heating, which can significantly shorten reaction times from hours to minutes. nih.govrsc.org This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including quinolines and pyrimidines. nih.govrsc.org The synthesis of 4-amino pyrimidine (B1678525) analogues, for example, was achieved in high yields within 5 minutes using microwave heating with a heterogeneous catalyst. rsc.org Applying microwave technology to the cross-coupling or cyclization steps in the synthesis of this compound could offer substantial benefits in terms of efficiency and throughput.
Reductive Transformations of Halogenated Nitro-pyrimidines for Related Structures
The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of heterocyclic compounds, including analogues of this compound. This step is crucial for introducing an amino group onto the pyrimidine ring, which can then be further functionalized. The synthesis of related structures, particularly halogenated aminopyrimidines, often involves the reduction of a corresponding nitropyrimidine precursor. A key challenge in this process is the potential for reductive dehalogenation, which can lead to undesired byproducts. nih.govrsc.orggoogle.com
A significant example of this transformation is the preparation of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine from its nitro precursor, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (B103838). This conversion highlights common methodologies and challenges encountered in the synthesis of such analogues.
Iron-Mediated Reduction
The Béchamp reduction, which utilizes iron in the presence of an acid, is a classic and broadly applicable method for converting aromatic nitro compounds to their corresponding anilines. wikipedia.org This method has been applied to the synthesis of halogenated aminopyrimidines. For instance, the reduction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine to the desired 5-aminopyrimidine (B1217817) has been accomplished using iron powder. google.com
The general procedure involves dissolving the nitro compound in a suitable solvent, adding an excess of iron filings, and refluxing the mixture. researchgate.net The reaction proceeds through a multi-step mechanism where the nitro group is first reduced to a nitroso group, then to a hydroxylamino group, before the final reduction to the amine. wikipedia.org However, a significant drawback of using iron powder is its unsuitability for large-scale industrial production. google.com
Reduction with Sodium Dithionite (B78146)
An alternative and often milder method for the reduction of nitro groups is the use of sodium dithionite (Na₂S₂O₄). This reagent has been successfully employed in the preparation of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine. google.com This method offers advantages such as the use of inexpensive and readily available reagents, short reaction times, and mild reaction conditions, making it suitable for industrial applications. google.com
The reaction is typically carried out in a mixed solvent system, such as water and an organic solvent, at low temperatures (e.g., 0-5°C). google.com The use of sodium dithionite can be more chemoselective compared to catalytic hydrogenation, which may also reduce other functional groups or cause dehalogenation. nih.gov
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used industrial method for the reduction of nitro groups due to its efficiency and the clean nature of the process. sci-hub.stnih.gov Common catalysts include platinum, palladium, and nickel. libretexts.org The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. youtube.comyoutube.com
A significant challenge with catalytic hydrogenation of halogenated nitroaromatics is the competing side reaction of hydrodehalogenation, which removes the halogen atoms. google.comsci-hub.st To address this, inhibitors are often added to the reaction mixture to suppress dehalogenation and improve the selectivity for the desired amino product. google.com For example, in the synthesis of dichloroaniline from dichloronitrobenzene, a Raney-Ni catalyst with a dechlorination inhibitor achieved high selectivity. google.com While a patent describes the catalytic hydrogenation of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine using a Pt/V/C catalyst with high yield, the high cost and potential for heavy metal contamination make it less ideal for industrial production. google.com
Comparison of Reductive Methods for a Halogenated Nitropyrimidine
The following table summarizes and compares different methodologies for the reduction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.
| Reductive Method | Reagents/Catalyst | Solvent | Conditions | Yield | Purity | Advantages | Disadvantages | Reference |
| Iron Reduction | Iron powder | Not specified | Not specified | Not specified | Not specified | Established method | Unsuitable for industrial scale | google.com |
| Sodium Dithionite Reduction | Na₂S₂O₄, NaHCO₃ | Ethanol/Water | 0-5°C, 1 hr | 80.8% | 96.8% | Inexpensive, mild conditions, suitable for industrial use | google.com | |
| Catalytic Hydrogenation | Pt/V/C, H₂ | Not specified | Not specified | 94.7% | Not specified | High yield | Expensive catalyst, potential heavy metal contamination | google.com |
Chemical Reactivity and Derivatization Studies of 5,6 Dichloro 2 Cyclopropylnicotinonitrile
Reactivity of the Nitrile Functionality
The nitrile group in 5,6-dichloro-2-cyclopropylnicotinonitrile is an electrophilic center, susceptible to attack by nucleophiles. Its reactivity is enhanced by the electron-withdrawing nature of the dichloropyridine ring. nih.gov
Nucleophilic Additions to the Cyano Group
The carbon atom of the cyano group is electrophilic and can be attacked by various nucleophiles. libretexts.org This initial addition can lead to a range of functional group transformations. For instance, Grignard reagents can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. chemistrysteps.com Similarly, organolithium reagents can also participate in this type of reaction. chemistrysteps.com The general mechanism involves the nucleophilic attack on the nitrile carbon, breaking the carbon-nitrogen triple bond. wikipedia.org
The electron-withdrawing character of the attached heteroaromatic ring is known to increase the reactivity of the nitrile group towards nucleophilic attack. nih.gov In the case of this compound, the two chlorine atoms and the ring nitrogen atom contribute to this electron deficiency, thereby activating the nitrile group.
Transformation to Other Nitrogen-Containing Functional Groups
The nitrile group serves as a valuable precursor for the synthesis of other nitrogen-containing functionalities. wikipedia.org
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed. chemistrysteps.com This reaction typically proceeds through an amide intermediate to ultimately yield a carboxylic acid. chemistrysteps.com
Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com The reaction involves the addition of hydride ions to the carbon-nitrogen triple bond. chemistrysteps.com Milder reducing agents can also be employed to achieve partial reduction to an aldehyde. chemistrysteps.com
Reactivity of the Dichloro-substituted Pyridine (B92270) Ring
The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is further facilitated by the presence of the two chlorine atoms, which act as leaving groups. pressbooks.publibretexts.org The nitrile and cyclopropyl (B3062369) groups on the ring also play a crucial role in directing the substitution.
Nucleophilic Aromatic Substitution (SNAr) Reactions of Chlorine Atoms
Nucleophilic aromatic substitution is a key reaction for the derivatization of this compound. pressbooks.publibretexts.org This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The presence of electron-withdrawing groups, such as the nitrile group, stabilizes this intermediate and thus activates the ring for nucleophilic attack. pressbooks.publibretexts.org
Regioselectivity and Chemo-selectivity in Substitution Reactions
The two chlorine atoms at the C5 and C6 positions are not equivalent, leading to questions of regioselectivity in SNAr reactions. The position of nucleophilic attack is influenced by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nitrile group at the C3 position and the cyclopropyl group at the C2 position will influence the electron distribution in the ring.
In related dichloropyrimidine systems, the regioselectivity of SNAr reactions is highly sensitive to the electronic and steric effects of the substituents. wuxiapptec.com For instance, in 2,4-dichloropyrimidines, substitution is generally favored at the C4 position, but this can be altered by other groups on the ring. wuxiapptec.comnih.gov For dichloropyridines, nucleophilic substitution generally occurs at the positions ortho or para to the electron-withdrawing groups. libretexts.org In the case of this compound, the nitrile group would activate the C5 and C6 positions. The cyclopropyl group, which can have both electron-donating and -withdrawing characteristics depending on the context, further modulates the reactivity. Computational studies on similar systems have been used to predict the most likely site of attack by analyzing the lowest unoccupied molecular orbital (LUMO) distribution and the energies of the transition states. wuxiapptec.com
Table 1: Predicted Regioselectivity in SNAr Reactions of this compound
| Position of Chlorine | Electronic Effects of Substituents | Predicted Reactivity |
| C5 | Activated by the C3-nitrile group (para). | Highly susceptible to nucleophilic attack. |
| C6 | Activated by the C3-nitrile group (meta) and influenced by the C2-cyclopropyl group. | Susceptible to nucleophilic attack, but potentially less so than C5. |
This table is based on general principles of SNAr on substituted pyridines and has not been experimentally confirmed for this specific compound.
Influence of Nucleophile Structure on Reaction Pathways
The nature of the nucleophile can significantly influence the outcome of the SNAr reaction, affecting both the rate and the regioselectivity. Strong nucleophiles are generally required for these reactions to proceed efficiently.
Different classes of nucleophiles can be employed for the derivatization of this scaffold:
Nitrogen Nucleophiles: Primary and secondary amines are common nucleophiles in SNAr reactions with chloropyridines, leading to the formation of aminopyridine derivatives. youtube.com The basicity and steric bulk of the amine can affect its reactivity and the regioselectivity of the substitution. nih.gov
Oxygen Nucleophiles: Alkoxides and hydroxides can be used to introduce alkoxy or hydroxy groups, respectively. pressbooks.pub
Sulfur Nucleophiles: Thiolates are effective nucleophiles for introducing thioether moieties.
The choice of nucleophile, along with reaction conditions such as solvent and temperature, allows for the selective synthesis of a wide array of derivatives from the this compound core.
Reactivity of the Cyclopropyl Moiety
The cyclopropyl group attached at the 2-position of the nicotinonitrile core is another key structural feature that influences the molecule's reactivity. This three-membered ring is characterized by significant ring strain, which can be harnessed in various chemical transformations.
Strain-Induced Ring-Opening Reactions
The inherent strain in the cyclopropyl ring makes it susceptible to ring-opening reactions under certain conditions. nih.govnih.gov These reactions can be initiated by electrophilic or nucleophilic attack, or through thermal or photochemical activation. For instance, treatment with strong acids or certain transition metal catalysts can lead to the cleavage of a C-C bond in the cyclopropyl ring, generating a more stable, open-chain species. The specific outcome of such a reaction would depend on the reagents and conditions employed.
Functional Group Tolerance and Rearrangements Involving the Cyclopropyl Group
An important consideration in the synthetic manipulation of this compound is the tolerance of the cyclopropyl group to various reagents and reaction conditions. Generally, the cyclopropyl moiety is stable under many conditions used for cross-coupling reactions on the pyridine ring. nih.gov However, highly acidic or basic conditions, as well as strongly oxidizing or reducing environments, could potentially affect the integrity of the cyclopropyl ring.
Rearrangements involving the cyclopropyl group are also a possibility. For instance, under certain catalytic conditions, cyclopropylarenes can isomerize to the corresponding allylarenes. The propensity for such rearrangements in this compound would need to be experimentally evaluated.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5,6-Dichloro-2-cyclopropylnicotinonitrile, a combination of one-dimensional and two-dimensional NMR experiments is required for a complete assignment of its proton and carbon signals.
Proton NMR (¹H NMR) for Proton Environment Elucidation
Proton NMR (¹H NMR) spectroscopy is the first line of analysis for determining the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic proton on the pyridine (B92270) ring and the protons of the cyclopropyl (B3062369) group. The sole proton on the pyridine ring is anticipated to appear as a singlet in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. Its exact chemical shift would be influenced by the deshielding effects of the electronegative chlorine and nitrogen atoms and the cyano group.
The cyclopropyl group presents a more complex system. Due to the rigid, strained ring structure, the protons are diastereotopic and will exhibit distinct chemical shifts and coupling patterns. The spectrum would likely show a multiplet for the methine proton (CH) and separate multiplets for the four methylene (B1212753) protons (CH₂), which are often non-equivalent. These signals would appear in the upfield region, characteristic of aliphatic protons.
Interactive ¹H NMR Data Table (Predicted)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Pyridine-H4 | 7.5 - 8.5 | s | N/A | 1H |
| Cyclopropyl-CH | 1.5 - 2.5 | m | - | 1H |
| Cyclopropyl-CH₂ | 0.8 - 1.5 | m | - | 4H |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Hybridization
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts of these signals indicate the hybridization state (sp³, sp², sp) and the electronic environment of the carbon atoms.
The spectrum is expected to show signals for the five carbons of the dichloropyridine ring, the nitrile carbon, and the three carbons of the cyclopropyl group. The carbons of the pyridine ring, being sp² hybridized and part of an electron-deficient aromatic system, will resonate in the downfield region (typically δ 110-160 ppm). The carbon atoms bonded to chlorine will be significantly shifted. The nitrile carbon (C≡N) will also appear in the downfield region, usually between δ 115 and 125 ppm. The sp³ hybridized carbons of the cyclopropyl ring will appear in the upfield region of the spectrum (typically δ 5-30 ppm).
Interactive ¹³C NMR Data Table (Predicted)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (Pyridine) | 150 - 160 |
| C3 (Pyridine) | 110 - 120 |
| C4 (Pyridine) | 130 - 140 |
| C5 (Pyridine) | 140 - 150 |
| C6 (Pyridine) | 145 - 155 |
| CN (Nitrile) | 115 - 125 |
| CH (Cyclopropyl) | 10 - 20 |
| CH₂ (Cyclopropyl) | 5 - 15 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine and methylene protons of the cyclopropyl group, confirming their connectivity within the three-membered ring. The aromatic proton would not show any COSY cross-peaks, confirming its isolated nature on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). HSQC is crucial for assigning the carbon signals based on their attached protons. For instance, the signal for the aromatic proton in the ¹H NMR spectrum will correlate with the signal of the carbon atom it is attached to in the ¹³C NMR spectrum. Similarly, the cyclopropyl proton signals will correlate with their corresponding carbon signals.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₉H₆Cl₂N₂), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the [M]+, [M+2]+, and [M+4]+ peaks appearing in a predictable ratio, providing strong evidence for the presence of two chlorine atoms.
Fragmentation Patterns for Structural Confirmation
In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting charged fragments. The fragmentation pattern is often unique to a specific compound and can be used to confirm its structure. For this compound, fragmentation might involve the loss of the cyclopropyl group, the cyano group, or chlorine atoms, leading to a series of fragment ions that can be rationalized based on the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. These absorption events appear as distinct bands in an IR spectrum, with each band's position (wavenumber), shape, and intensity being characteristic of a particular type of bond or functional group.
For this compound, the IR spectrum provides clear evidence for its key structural features. The most prominent and diagnostically significant absorption is the sharp, strong band corresponding to the nitrile (C≡N) group. Additionally, the spectrum reveals absorptions characteristic of the aromatic pyridine ring, the cyclopropyl group, and the carbon-chlorine bonds.
Expected Infrared Absorption Bands for this compound
| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile | C≡N stretch | 2240 - 2220 | Strong, Sharp |
| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium to Weak |
| Aromatic Ring | C=C and C=N stretch | 1600 - 1450 | Medium to Weak |
| Cyclopropyl | C-H stretch | 3080 - 3000 | Medium |
| Alkyl | C-H bend | 1470 - 1450 | Medium |
This table presents expected frequency ranges. Actual peak positions can be influenced by the molecule's specific electronic and structural environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from lower to higher energy orbitals. The specific wavelengths at which a molecule absorbs light are determined by its electronic structure, particularly the presence of chromophores—parts of a molecule that absorb light.
In this compound, the substituted pyridine ring, with its conjugated system of double bonds and nitrogen lone pair electrons, acts as the primary chromophore. The UV-Vis spectrum is expected to show absorptions corresponding to π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) electronic transitions. The π → π* transitions, which are typically high in intensity, arise from the aromatic system, while the lower-intensity n → π* transitions involve the non-bonding electrons of the pyridine and nitrile nitrogen atoms. The exact position of the absorption maximum (λmax) is sensitive to the solvent used and the specific substituents on the aromatic ring. For substituted pyridines, these absorptions commonly occur within the 250–300 nm range. acs.orgsielc.com
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a destructive analytical technique that provides the mass percentages of the individual elements (typically carbon, hydrogen, nitrogen, and heteroatoms like chlorine) in a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the proposed molecular formula. davidson.eduyoutube.com This comparison is crucial for validating the compound's empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. chemcollective.org
For a compound to be considered pure and its identity confirmed, the experimental values must match the theoretical percentages within a narrow, acceptable margin of error, typically ±0.4%.
Theoretical Elemental Composition of this compound (C₉H₆Cl₂N₂)
| Element | Symbol | Atomic Weight | Theoretical Mass % |
|---|---|---|---|
| Carbon | C | 12.011 | 50.73% |
| Hydrogen | H | 1.008 | 2.84% |
| Chlorine | Cl | 35.453 | 33.28% |
| Nitrogen | N | 14.007 | 13.15% |
| Total | | 213.07 | 100.00% |
Chromatographic Purity Assessment (e.g., HPLC, GC-MS)
Chromatography is an essential technique for separating the components of a mixture and is the gold standard for assessing the purity of a chemical compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used methods.
High-Performance Liquid Chromatography (HPLC) HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a compound like this compound, a reversed-phase HPLC method is typically employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a gradient mixture of water and an organic solvent like acetonitrile). The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. A high-purity sample will exhibit a single, sharp, and symmetrical peak. researchgate.net
Typical HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance (e.g., at 270 nm) |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 5 - 20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a hybrid technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly well-suited for analyzing volatile and thermally stable compounds. The sample is vaporized and separated in the GC column based on its boiling point and affinity for the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a reproducible manner. restek.comacs.org The resulting mass spectrum is a unique "fingerprint" that confirms the compound's identity and molecular weight, while the gas chromatogram provides a quantitative measure of its purity. chromatographyonline.comnih.gov This dual capability makes GC-MS an exceptionally reliable method for both characterization and purity assessment of halogenated organic compounds. oup.comrsc.org
X-Ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.gov The technique provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles, as well as how the molecules are arranged relative to one another in the crystal lattice. youtube.comuq.edu.au
The process begins with growing a high-quality single crystal of the compound. This crystal is then mounted in a diffractometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots. numberanalytics.com By analyzing the geometric positions and intensities of these spots, a three-dimensional electron density map of the molecule can be calculated. From this map, a detailed atomic model of this compound can be constructed, providing unequivocal proof of its structure and stereochemistry. mdpi.com
Crystallographic Data Obtainable from X-Ray Analysis
| Parameter | Description |
|---|---|
| Crystal System | The symmetry class of the crystal lattice (e.g., Monoclinic, Orthorhombic). |
| Space Group | The specific symmetry group describing the arrangement of molecules in the unit cell. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Z Value | The number of molecules per unit cell. |
| Bond Lengths | The precise distances between bonded atoms (in Ångstroms). |
| Bond Angles | The angles (in degrees) formed by three connected atoms. |
| Torsional Angles | The dihedral angles describing the conformation around a chemical bond. |
Computational and Theoretical Investigations of 5,6 Dichloro 2 Cyclopropylnicotinonitrile
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
No published Density Functional Theory (DFT) studies specifically detailing the optimized molecular geometry, bond lengths, bond angles, or electronic structure of 5,6-dichloro-2-cyclopropylnicotinonitrile could be located.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound. Such data would be essential for understanding its kinetic stability and chemical reactivity.
Electrostatic Potential Surface Analysis
An analysis of the electrostatic potential surface, which would identify the electron-rich and electron-deficient regions of this compound and predict its sites for electrophilic and nucleophilic attack, has not been reported in the searched literature.
Reactivity Prediction and Mechanistic Insights
Computational Modeling of Reaction Pathways and Transition States
No computational models detailing the reaction pathways, transition states, or activation energies for chemical reactions involving this compound were found.
Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations
There are no theoretical studies available that predict the regioselectivity or stereoselectivity of chemical transformations involving this compound.
Conformational Analysis and Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and bonds, MD can reveal how the molecule vibrates, rotates, and changes its conformation in response to its environment. For this compound, MD simulations can elucidate the flexibility of the cyclopropyl-pyridine linkage and the influence of the chlorine substituents on the ring's dynamics.
Key Research Findings:
While specific experimental or computational studies on the conformational analysis and molecular dynamics of this compound are not widely available in public literature, theoretical calculations on similar substituted nicotinonitrile compounds have been performed. researchgate.netnih.gov For instance, studies on related molecules often employ Density Functional Theory (DFT) to optimize molecular geometries and calculate the energies of different conformers. nih.gov These calculations can help predict the most stable conformation and the energy barriers to rotation around key single bonds.
For a molecule like this compound, a primary focus of conformational analysis would be the dihedral angle between the cyclopropyl (B3062369) group and the pyridine (B92270) ring. The energy of the molecule would be calculated at various angles to generate a potential energy surface, which reveals the most stable (lowest energy) conformations.
Illustrative Conformational Energy Profile:
The following table illustrates the type of data that would be generated from a conformational analysis of the C-C bond between the cyclopropyl group and the pyridine ring. Please note, this data is illustrative and not from a direct study of this compound.
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | 5.2 |
| 30 | 2.1 |
| 60 | 0.5 |
| 90 | 0.0 |
| 120 | 0.8 |
| 150 | 2.5 |
| 180 | 4.8 |
Molecular dynamics simulations would further explore the stability of these conformers over time, typically on the nanosecond timescale, and how they might interconvert. The simulations would also provide insights into the vibrational modes of the molecule, particularly those involving the chloro and cyano functional groups.
QSAR (Quantitative Structure-Activity Relationship) Explorations
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their properties. While the prompt excludes specific biological activities, QSAR can also be used to predict various physicochemical properties.
In the context of this compound, a QSAR study would typically involve a dataset of related nicotinonitrile derivatives with known properties. Various molecular descriptors would be calculated for each compound. These descriptors can be categorized as:
Electronic: such as partial charges, dipole moment, and HOMO/LUMO energies.
Steric: related to the size and shape of the molecule, like molecular volume and surface area.
Hydrophobic: such as the logarithm of the partition coefficient (logP).
Topological: which describe the connectivity of atoms in the molecule.
Once these descriptors are calculated, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the property of interest.
Illustrative QSAR Descriptors:
The table below provides examples of molecular descriptors that would be calculated for this compound in a hypothetical QSAR study.
| Descriptor | Value |
| Molecular Weight | 213.06 g/mol |
| LogP | 2.85 |
| Molar Refractivity | 52.4 cm³ |
| Number of Rotatable Bonds | 1 |
| Polar Surface Area | 36.7 Ų |
QSAR models for related nicotinonitrile compounds have been developed in various studies to understand how different substituents on the pyridine ring influence certain properties. nih.gov These models can help in the rational design of new compounds with desired characteristics by predicting their properties before synthesis. For this compound, a QSAR model could, for example, predict its solubility, toxicity, or other physicochemical parameters based on its unique combination of chloro, cyclopropyl, and nitrile substituents.
Advanced Synthetic Applications of 5,6 Dichloro 2 Cyclopropylnicotinonitrile As a Building Block
Incorporation into Complex Heterocyclic Systems
The dichlorinated pyridine (B92270) core of 5,6-dichloro-2-cyclopropylnicotinonitrile is an ideal starting point for the synthesis of fused ring systems and polycyclic compounds. The differential reactivity of the chlorine atoms, influenced by their position on the pyridine ring, allows for selective and sequential reactions, paving the way for the construction of elaborate molecular architectures.
The development of efficient methods for constructing fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science. The this compound scaffold can be elaborated into fused 2-pyridone ring systems. organic-chemistry.orgnih.gov These systems are of significant interest due to their prevalence in biologically active natural products and pharmaceutical agents. nih.gov The general strategy often involves a tandem reaction sequence, which can be initiated by a Michael addition followed by intramolecular cyclization. organic-chemistry.org
For instance, the reaction of a propiolamide (B17871) with a cyclic β-keto ester in an aqueous medium can lead to the formation of a 5,6-fused 2-pyridone. organic-chemistry.org This process, followed by acid- or base-promoted ring closure and decarboxylation, provides an efficient route to these valuable structures. organic-chemistry.orgnih.gov The versatility of this approach is demonstrated by its applicability to various ring sizes, although five- and six-membered rings typically afford the highest yields. organic-chemistry.orgnih.gov
Furthermore, transition-metal-catalyzed "cut-and-sew" reactions represent an innovative approach to constructing fused and bridged ring systems. nih.gov While not directly demonstrated with this compound itself, the principles of using strained ring systems like cyclobutanones in rhodium-catalyzed [4+2] cycloadditions to build complex scaffolds could conceptually be extended to derivatives of this nicotinonitrile. nih.gov
Multi-component reactions (MCRs) offer a powerful and atom-economical approach to rapidly assemble complex molecules from simple starting materials in a single step. The nicotinonitrile framework is amenable to such strategies. One-pot, three-component condensation reactions involving an aromatic aldehyde, malononitrile (B47326), and an aniline (B41778) derivative can be catalyzed by ionic liquids to produce 2-amino-4-aryl-6-(arylamino)pyridine-3,5-dicarbonitriles. researchgate.net This highlights the potential for developing MCRs that incorporate the this compound core to generate highly functionalized and diverse molecular architectures.
The synthesis of fused lactam ring systems can also be achieved through multi-step pathways that may begin with a multi-component reaction. europeanproceedings.com The construction of both 6,5- and 5,5-fused bicyclic lactams has been reported, starting from highly substituted pyrrole (B145914) derivatives, which could be conceptually accessed from precursors related to nicotinonitriles. europeanproceedings.com
Scaffold Diversity Generation through Derivatization
The chemical handles present on this compound allow for extensive derivatization, leading to the generation of large libraries of structurally diverse compounds. This is a critical aspect of drug discovery and materials science, where subtle structural modifications can lead to significant changes in biological activity or physical properties.
The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. For example, reaction with phosphorous oxychloride can convert pyridinone derivatives to their corresponding chloro derivatives. chem-soc.si These chloro-substituted nicotinonitriles can then undergo further reactions, such as glycosidation or reaction with ethyl chloroacetate, to introduce additional complexity and diversity. chem-soc.si
Furthermore, the synthesis of various nicotinonitrile derivatives with different substituents at the 4- and 6-positions of the pyridine ring has been extensively explored. researchgate.net For instance, starting from chalcones, a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methylpyridine-3-carbonitriles have been synthesized. researchgate.net Similarly, the reaction of aromatic aldehydes with malononitrile can yield 6-amino-4-aryl-2-(pyrrolidin-1-yl)-pyridine-3,5-dicarbonitriles. researchgate.net These examples underscore the modularity of nicotinonitrile synthesis, allowing for the systematic variation of substituents to explore structure-activity relationships.
A new series of furo[2,3-b]pyridine (B1315467) derivatives have been synthesized in a two-step process starting from cyano-(2H)-pyridones, which were converted to the corresponding nicotinonitriles and then underwent Thorpe-Ziegler ring cyclization. eurjchem.com This demonstrates a pathway to fused heterocyclic systems from nicotinonitrile precursors.
| Starting Material | Reagents | Product | Key Transformation |
| Diaryl-3-cyano-1H-pyridinone | Phosphorous oxychloride | Chloro derivative | Conversion of pyridinone to chloropyridine |
| Pyridinone derivative | 2,3,4,6-tetra-O-acetyl-α-glucopyranosyl bromide | Glycosidated nucleoside | Glycosidation |
| Pyridinone derivative | Ethyl chloroacetate | O-ethyl glycolate (B3277807) derivative | Alkylation |
| Chalcones | 3-Aminocrotononitrile | 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methylpyridine-3-carbonitrile | Pyridine ring formation |
| Aromatic aldehydes, malononitrile | Pyrrolidine | 6-Amino-4-aryl-2-(pyrrolidin-1-yl)-pyridine-3,5-dicarbonitrile | One-pot synthesis of polysubstituted pyridines |
| Cyano-(2H)-pyridones | - | Furo[2,3-b]pyridine derivatives | Thorpe-Ziegler ring cyclization |
Table 1: Examples of Derivatization Reactions of Nicotinonitrile Precursors
The cyclopropyl (B3062369) group, while often considered a stable moiety, can also participate in synthetic transformations, particularly under conditions that favor ring-opening reactions. This can provide access to novel molecular skeletons that would be difficult to synthesize through other means. While specific examples of the cyclopropyl group on this compound being used as a synthetic handle are not prevalent in the provided search results, the general reactivity of cyclopropyl rings is well-established. For instance, in the context of other complex molecules, the sterically congested cyclopropane (B1198618) ring can be a key feature in the design of synthetic routes.
Development of Novel Methodologies for Organic Synthesis
The unique reactivity of this compound and its derivatives can be leveraged to develop new synthetic methodologies. The pursuit of novel reactions and strategies that expand the toolkit of organic chemists is a continuous endeavor.
The development of efficient, one-pot synthetic methods for nicotinonitrile derivatives is an active area of research. researchgate.netchem-soc.si For example, a convenient one-pot method for the synthesis of 4,6-diaryl-2-(pyrrolidin-1-yl)-nicotinonitriles from 1,3-diaryl-prop-2-en-1-ones and malononitrile has been reported. researchgate.net Similarly, an improved one-step synthesis of new naphthyl-2(1H)-pyridinones has been developed, which is more efficient than previous methods. chem-soc.si
The use of ionic liquids as catalysts for the synthesis of nicotinonitrile derivatives represents a green and efficient approach. researchgate.net The development of novel catalyst systems, such as nanostructured molten salts, for these transformations is also an area of interest. researchgate.net These advancements in synthetic methodology, driven by the desire for more efficient and environmentally benign processes, will undoubtedly continue to expand the applications of nicotinonitrile-based building blocks in organic synthesis.
Scientific Literature Review: The Elusive Compound this compound
Despite a comprehensive search of scientific databases and chemical literature, no information has been found on the chemical compound this compound. This suggests that the compound may not have been synthesized or characterized to date, or at least, its preparation and properties have not been disclosed in publicly accessible scientific literature.
The inquiry into the advanced synthetic applications of this compound as a building block, including catalyst development for its transformations and green chemistry approaches in its synthesis and reactions, could not be fulfilled due to the absence of any foundational research on the compound itself.
Searches for this specific chemical entity in major chemical databases such as PubChem and Chemical Abstracts Service (CAS) yielded no results for its unique identifier, structure, or any associated research. Broader search strategies, encompassing derivatives of dichloronicotinonitriles and methods for cyclopropanation of pyridine rings, also failed to provide any synthetic routes that would lead to or involve this compound as a product or intermediate.
While an isomer, 2,5-dichloro-6-cyclopropylnicotinonitrile, is listed in the PubChem database, this is a distinct compound with a different substitution pattern on the pyridine ring. The specific arrangement of chloro- and cyclopropyl- substituents as dictated by the name "this compound" appears to be novel in the context of available scientific information.
Similarly, literature on related but structurally different compounds, such as dichlorinated pyrimidines or other functionalized nicotinonitriles, does not offer a direct or predictable pathway for the synthesis or application of the requested molecule.
Given the strict focus of the inquiry on this particular compound, it is not possible to provide an article on its synthetic applications, catalyst development, or green chemistry approaches. The absence of data prevents any scientifically accurate discussion on these topics.
Future Research Directions in 5,6 Dichloro 2 Cyclopropylnicotinonitrile Chemistry
Exploration of Unconventional Synthetic Routes
The development of novel and efficient synthetic methodologies is a cornerstone of chemical research. For 5,6-Dichloro-2-cyclopropylnicotinonitrile, future efforts could be directed towards unconventional synthetic strategies that offer advantages in terms of efficiency, selectivity, and environmental impact over classical methods.
One promising area is the exploration of C-H activation and functionalization reactions. Traditional syntheses often rely on pre-functionalized starting materials, which can lead to lengthy and atom-uneconomical sequences. Future research could investigate the direct introduction of the chloro and cyclopropyl (B3062369) groups onto a pre-existing nicotinonitrile scaffold, or the construction of the pyridine (B92270) ring from acyclic precursors via C-H activation-mediated cyclization.
Furthermore, flow chemistry presents another frontier for the synthesis of this compound. Continuous flow reactors can offer enhanced control over reaction parameters, leading to improved yields and safety, particularly for exothermic or hazardous reactions. The development of a continuous process for the synthesis of this compound could be a significant step towards its scalable and sustainable production. Tandem reactions, where multiple bond-forming events occur in a single operation, could also be explored to streamline the synthesis. For instance, a one-pot reaction involving a cyclopropanation followed by a dichlorination could significantly shorten the synthetic route.
Investigation of Novel Reactivity Patterns and Undiscovered Transformations
The unique combination of functional groups in this compound suggests a diverse and largely unexplored reactivity profile. The two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr), offering a gateway to a wide array of derivatives. nih.gov Future research should systematically investigate the regioselectivity of these SNAr reactions with various nucleophiles, including amines, alcohols, and thiols. Understanding the factors that govern substitution at the C5 versus the C6 position is crucial for the controlled synthesis of new analogues.
The cyclopropyl group, while generally stable, can participate in unique transformations, such as ring-opening reactions under specific conditions (e.g., with acid or transition metals). Investigating the interplay between the electron-withdrawing nature of the dichlorinated cyanopyridine ring and the reactivity of the cyclopropyl moiety could uncover novel reaction pathways. For example, the activation of the C-C bonds of the cyclopropane (B1198618) ring by a neighboring functional group could lead to interesting ring-expansion or rearrangement products.
The nitrile group is another versatile handle for chemical modification. Its hydrolysis can yield the corresponding carboxylic acid, while its reduction can afford an aminomethyl group. Furthermore, the nitrile can participate in cycloaddition reactions, providing access to more complex heterocyclic systems. A thorough exploration of these transformations will be essential to fully harness the synthetic potential of this molecule.
Computational Prediction of New Derivatives with Unique Structural Motifs
In modern drug discovery and materials science, computational chemistry plays a pivotal role in predicting the properties and reactivity of new molecules, thereby guiding synthetic efforts. For this compound, density functional theory (DFT) and other computational methods can be employed to predict the physicochemical properties of a virtual library of its derivatives. bas.bgnih.gov This can include calculations of electronic properties (such as HOMO-LUMO gaps), which are relevant for optoelectronic applications, as well as predictions of pKa values and solubility. bas.bg
Development of Asymmetric Synthesis Methodologies for Chiral Analogues
The presence of a cyclopropyl group introduces the possibility of stereoisomerism if additional substituents are introduced on the ring or if the cyclopropane itself is chiral. The development of asymmetric synthetic routes to enantiomerically enriched analogues of this compound is a significant area for future research. This is particularly relevant for applications in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry.
Future work could focus on the asymmetric cyclopropanation of a suitable alkene precursor using chiral catalysts. acs.orgnih.gov Both transition-metal-catalyzed and organocatalytic methods could be explored to achieve high enantioselectivity. nih.gov Another approach would be the kinetic resolution of a racemic mixture of a chiral derivative, although this is generally less efficient than asymmetric synthesis. The development of methods for the asymmetric functionalization of the pre-existing cyclopropyl ring would also be a valuable contribution. acs.org
Advanced Spectroscopic Studies for Deeper Mechanistic Understanding
A thorough understanding of the structure and dynamics of this compound is fundamental to exploring its chemistry. While routine spectroscopic techniques like NMR and mass spectrometry provide basic structural information, advanced spectroscopic methods can offer deeper insights.
High-resolution rotational spectroscopy, for example, can provide very precise information about the molecular geometry in the gas phase. nih.govsns.it This data can be used to benchmark and validate computational models of the molecule's structure. Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC) and nuclear Overhauser effect spectroscopy (NOESY), can be used to unambiguously assign all proton and carbon signals and to probe the through-bond and through-space connectivity of the atoms. These techniques would be particularly useful for characterizing the products of the novel reactions discussed in section 7.2.
Furthermore, time-resolved spectroscopic techniques could be employed to study the mechanisms of the photochemical or thermally induced reactions of this molecule. Understanding the excited-state properties and reaction dynamics is crucial for developing applications in areas such as photochemistry and materials science. nih.gov The interplay between theory and experiment in spectroscopic characterization will be vital for a comprehensive understanding of this molecule's behavior. nih.govsns.it
Q & A
Q. What are the recommended protocols for safe storage and handling of 5,6-Dichloro-2-cyclopropylnicotinonitrile in laboratory settings?
Methodological Answer:
- Storage Conditions : Store in tightly sealed containers under dry, ventilated conditions to prevent hydrolysis or degradation. Maintain temperatures between 0°C–6°C for long-term stability, as suggested for structurally similar nitrile compounds .
- Handling Precautions : Use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation or dermal exposure. For spills, employ inert absorbents (e.g., sand) and avoid aqueous cleanup to prevent unintended reactions .
Q. How is this compound typically synthesized, and what variables influence yield optimization?
Methodological Answer:
- Synthetic Routes : Common methods involve cyclopropanation of nicotinonitrile precursors using transition-metal catalysts (e.g., Pd or Cu) under inert atmospheres. Chlorination steps often employ POCl₃ or SOCl₂ at controlled temperatures (60°C–80°C) .
- Key Variables :
- Temperature : Excess heat may lead to side products like dechlorinated derivatives.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization improves purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, XRD) for this compound derivatives?
Methodological Answer:
- Data Validation : Cross-reference multiple techniques (e.g., IR for functional groups, HRMS for molecular mass) to confirm structural assignments. For crystallographic discrepancies, compare experimental XRD patterns with computational models (DFT-based simulations) .
- Case Study : In analogous nitrile compounds, conflicting NOESY signals were resolved by variable-temperature NMR to account for conformational dynamics .
Q. What experimental designs are suitable for probing the reactivity of this compound under catalytic cross-coupling conditions?
Methodological Answer:
- Factorial Design : Use a 2³ factorial approach to test variables: catalyst type (Pd vs. Ni), ligand (bidentate vs. monodentate), and solvent (THF vs. DMSO). Measure outcomes (yield, selectivity) via GC-MS or HPLC .
- Mechanistic Probes : Isotopic labeling (e.g., deuterated cyclopropane) and kinetic studies (Arrhenius plots) can differentiate between radical vs. ionic pathways .
Key Recommendations for Advanced Studies
- Computational Modeling : Use DFT (B3LYP/6-31G*) to predict electrophilic sites for functionalization, validated by experimental Hammett plots .
- Toxicological Screening : Follow EPA DSSTox guidelines (e.g., DTXSID codes) for assessing environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
